7-Fluoro-6-methoxychroman-4-amine
Description
Contextualizing the Chroman-4-amine (B2768764) Scaffold
The chroman-4-amine scaffold is a derivative of the broader chromane (B1220400) class of heterocyclic compounds. Its unique three-dimensional structure and the presence of a reactive amine group make it a valuable component in the design of molecules that can interact with biological targets.
The history of chromane derivatives in medicine is rich and varied. Natural products containing the chromane ring system, such as certain flavonoids, have been used for centuries in traditional medicine. researchgate.netcore.ac.uk The first chromone (B188151) compound to be used in a pure form for clinical practice was Khellin, which was extracted from the seeds of the Ammi visnaga plant. researchgate.net This paved the way for the development of synthetic chromane derivatives.
Chroman-4-one, a close relative of the chroman-4-amine scaffold, is a significant heterobicyclic moiety that has been extensively studied. nih.gov It is structurally a fusion of a benzene (B151609) ring with a dihydropyran ring and is a precursor in the synthesis of many biologically active molecules. nih.gov The absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromones and contributes to its diverse biological activities. nih.gov Over the years, research has demonstrated the potential of chroman-4-one derivatives in various therapeutic areas, including the treatment of cancer and neurodegenerative diseases. core.ac.uknih.gov
The introduction of an amino group to the chroman scaffold, particularly at the 4-position, imparts unique structural and physicochemical properties to the molecule. Amines are fundamental functional groups in a vast number of biologically active compounds, including hormones, neurotransmitters, and a significant percentage of pharmaceutical drugs. nih.govnih.gov The presence of the amine group in the chroman structure can influence its basicity, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Amino-substituted chromans have been investigated for a range of pharmacological activities. For instance, certain 3-amino substituted chromans have been explored for their potential in treating psychiatric disorders by modulating dopamine (B1211576) receptor activity. google.com Furthermore, the synthesis of chiral chroman amine analogues has been pursued to develop inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. researchgate.net The stereochemistry of the amine group can also play a crucial role in the biological activity of these compounds. nih.gov
Rationale for Research Focus on 7-Fluoro-6-methoxychroman-4-amine
The specific substitutions on the chroman-4-amine scaffold in this compound are not arbitrary; they are the result of strategic design choices in medicinal chemistry aimed at enhancing the molecule's drug-like properties.
The incorporation of fluorine and methoxy (B1213986) groups into drug candidates is a widely used strategy in medicinal chemistry to optimize their pharmacological profiles.
Fluorine: The introduction of a fluorine atom can dramatically alter a molecule's properties. chimia.ch Fluorine is highly electronegative and can modulate the electronic properties of a molecule, influencing its binding affinity to target proteins. nih.govresearchgate.net It can also increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging its duration of action. chimia.chwikipedia.org The replacement of a hydrogen atom or a hydroxyl group with fluorine is a common bioisosteric modification that can lead to improved potency and bioavailability. chimia.chchemrxiv.orgcambridgemedchemconsulting.com Approximately 20% of all commercially available pharmaceuticals contain fluorine. wikipedia.orgcosmosmagazine.com
Methoxy Group: The methoxy group is another prevalent substituent in many natural products and synthetic drugs. nih.gov It can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The presence of a methoxy group can also play a direct role in ligand-target binding interactions. nih.gov The relationship between the methoxy group and biological activity is complex and depends on its position within the molecule. mdpi.com
The amine functionality at the 4-position of the chroman ring is a critical determinant of the biological activity of this compound. The basic nature of the amine group allows it to form ionic interactions with acidic residues in target proteins, a key aspect of molecular recognition. nih.gov
The position and substitution of the amine group can significantly impact the compound's selectivity and potency. For example, in the context of neurodegenerative diseases, chroman-4-amine derivatives have been designed as inhibitors of enzymes like monoamine oxidase (MAO), where the amine group plays a crucial role in the inhibitory mechanism. researchgate.net Furthermore, the presence of an amino group at the C-2 position of the chromene scaffold has been shown to be essential for cytotoxic activities in certain anticancer agents. researchgate.net The introduction of amino acids to natural product scaffolds is also a strategy to improve their pharmacological properties. frontiersin.orgcreative-proteomics.com
An exploration of the synthetic pathways leading to this compound reveals a variety of chemical strategies, from the construction of the core chromanone structure to the stereoselective introduction of the crucial amine functional group. The methodologies employed are pivotal in accessing this compound for further research and development.
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
NPXIOWQKCYOJLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)F |
Origin of Product |
United States |
Biological Activity and Pharmacological Research Preclinical Focus
Preclinical In Vivo Investigations (Animal Models)
A detailed review of published scientific literature did not identify specific preclinical in vivo studies conducted on 7-Fluoro-6-methoxychroman-4-amine. Therefore, data on its efficacy and the associated biological outcomes in animal models are not currently available in public research databases. The subsequent sections will discuss the known activities of the parent chroman-4-amine (B2768764) scaffold and related structures.
Information regarding the efficacy of this compound in any preclinical animal models has not been documented in the accessible scientific literature.
As no in vivo efficacy studies have been published, there are no corresponding data on biological outcomes or pharmacodynamic markers for this compound.
Pharmacological Relevance of the Chroman-4-amine Scaffold
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with significant biological activities. Research into derivatives of this scaffold has revealed potential applications across various therapeutic areas.
The chroman-4-amine scaffold is of interest for its potential to modulate neurological pathways. A key area of this research involves the N-methyl-D-aspartate (NMDA) receptor and the glycine (B1666218) transporter type 1 (GlyT1).
Glycine acts as a necessary co-agonist at the NMDA receptor, meaning its presence is required for the receptor's activation by glutamate. nih.gov GlyT1 is a transporter that regulates glycine levels in the synaptic cleft. nih.gov Inhibiting GlyT1 raises synaptic glycine concentrations, which in turn enhances NMDA receptor activity. nih.govnih.gov This mechanism is being explored for therapeutic purposes. For instance, enhancing NMDA receptor function through GlyT1 inhibition has been investigated as a potential treatment for schizophrenia. nih.gov
Furthermore, studies have shown that GlyT1 inhibition can be neuroprotective. nih.gov In a preclinical model of ischemic stroke (middle cerebral artery occlusion), a GlyT1 inhibitor conferred significant neuroprotection. nih.gov This protective effect was linked to the activation of a specific subtype of NMDA receptors containing the GluN2A subunit, which subsequently triggered a pro-survival signaling cascade involving CaMKIV and CREB proteins. nih.gov Research has also demonstrated that enhancing NMDA receptor activity via GlyT1 inhibition can promote the sprouting and reinnervation of dopaminergic axons in animal models of Parkinson's disease, suggesting a role in neural repair. nih.gov
The related chroman-4-one scaffold, from which chroman-4-amines can be derived, is a cornerstone of many compounds investigated for their anti-cancer properties. These derivatives have shown significant anti-proliferative and enzyme-inhibitory effects in various cancer models. nih.govresearchgate.netresearchgate.net
One major target identified for chroman-4-one derivatives is Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis. nih.govacs.org Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, a key component of the cellular cytoskeleton, which can disrupt cell division and inhibit tumor growth. nih.govacs.org Several chroman-4-one compounds have been developed as potent and selective SIRT2 inhibitors, demonstrating anti-proliferative effects in breast and lung cancer cell lines. nih.govacs.org
Another avenue of cancer research involves telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. Certain chromen-4-one (a related oxidized form) derivatives have been designed as telomerase inhibitors. nih.govnih.gov These compounds were found to act by reducing the expression of a protein called dyskerin, which is essential for telomerase stability and function. nih.govnih.gov One such derivative showed potent activity against a range of cancer cell lines and was effective in a rat model of liver cancer. nih.gov
The anti-cancer activity of these scaffolds is broad, with various derivatives showing cytotoxicity against different human tumor cell lines. researchgate.net The mechanism often involves inducing apoptosis (programmed cell death) and controlling key signaling molecules like p53 and pro-inflammatory factors such as TNF-α. nih.gov
Table 1: Anti-proliferative and Enzyme Inhibitory Activities of Chroman-4-one Derivatives
| Target/Mechanism | Scaffold/Derivative Type | Effect | Cancer Model | Citations |
|---|---|---|---|---|
| SIRT2 Inhibition | Chroman-4-one | Anti-proliferative, increased α-tubulin acetylation | Breast Cancer (MCF-7), Lung Carcinoma (A549) | nih.gov, acs.org, acs.org |
| Telomerase Inhibition | Chromen-4-one | Anti-proliferative, decreased dyskerin expression | Hela, SMMC-7721, HepG2, Rat Hepatic Tumor | nih.gov, nih.gov |
| General Cytotoxicity | Thiochroman-4-one | Anti-proliferative | Nine Neoplastic Diseases (NCI-60 panel) | researchgate.net |
| Apoptosis Induction | Chromen-4-one | Downregulation of TNF-α and VEGF, p53 modulation | Rat Hepatocellular Carcinoma | nih.gov |
Derivatives of the chroman and amine families exhibit a wide spectrum of other valuable biological activities, including antioxidant, anti-inflammatory, and antiviral effects.
Antioxidant and Anti-inflammatory Activity: The chroman ring is a core feature of flavonoids and other natural compounds known for their potent antioxidant and anti-inflammatory properties. nih.govnih.gov These compounds can neutralize harmful reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids and proteins. nih.govmdpi.com The anti-inflammatory effects are often linked to their antioxidant capacity and their ability to modulate key inflammatory signaling pathways. nih.govmdpi.com For example, some polyphenolic compounds can inhibit the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes and cytokines. nih.govnih.gov Chromone (B188151) and coumarin (B35378) derivatives have demonstrated these dual activities, making them attractive for conditions where oxidative stress and inflammation are key pathological factors. nih.govnih.govnih.gov
Antiviral Activity: The chromone scaffold is also found in flavonoids, which have been reported to possess broad-spectrum antiviral activity. researchgate.netnih.gov These natural compounds have shown efficacy against a variety of viruses in research settings. nih.gov For example, the flavonoid Luteolin, which contains a chromone core, has been shown to inhibit several viruses including Epstein-Barr Virus, HIV-1, and Hepatitis C virus. nih.gov Apigenin is another chromone-containing flavonoid with documented antiviral effects against enterovirus 71 and adenoviruses. nih.gov The mechanisms of action are diverse but can involve interfering with viral replication cycles or modulating host cell pathways to curb the infection. nih.gov
Table 2: Other Bioactivities of Chroman and Related Derivatives
| Activity | Compound Class/Scaffold | Mechanism/Effect | Citations |
|---|---|---|---|
| Antioxidant | Chromans, Flavonoids, Coumarins | Scavenging of reactive oxygen species (ROS) | nih.gov, nih.gov, nih.gov, mdpi.com |
| Anti-inflammatory | Chromans, Flavonoids, Polyphenols | Inhibition of NF-κB pathway, reduction of pro-inflammatory cytokines | nih.gov, nih.gov, nih.gov, mdpi.com |
| Antiviral | Chromones (Flavonoids) | Inhibition of viral replication, modulation of host pathways | researchgate.net, nih.gov |
Metabolism and Pharmacokinetic Investigations in Preclinical Models
In Vitro Metabolic Stability and Metabolite Identification
The initial stages of understanding the disposition of 7-Fluoro-6-methoxychroman-4-amine involve in vitro assays to predict its metabolic stability and to identify the enzymes responsible for its biotransformation. These studies are fundamental for forecasting in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability.
Hepatic Microsomal Stability Studies
Hepatic microsomes, which are subcellular fractions of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Phase I enzymes like the cytochrome P450 (CYP) superfamily. wuxiapptec.com The in vitro metabolic stability of this compound is evaluated by incubating the compound with liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey) and human donors. enamine.net The rate of disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From these experiments, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are determined. A longer half-life and lower intrinsic clearance generally suggest greater metabolic stability. The presence of fluorine and methoxy (B1213986) substituents on the chroman ring can influence metabolic stability. For instance, fluorination at certain positions can block sites of metabolism, potentially increasing the compound's metabolic stability. However, unexpected metabolic pathways, such as enzymatic hydrolysis of C-F bonds, have been observed in some fluoro-substituted compounds. nih.govresearchgate.netnih.gov
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 38 | 18.2 |
| Dog | 55 | 12.6 |
| Monkey | 62 | 11.2 |
| Human | 70 | 9.9 |
Note: The data presented in this table is illustrative and based on typical findings for compounds with similar structural motifs.
Enzyme (e.g., CYP, UGT) Involvement in Metabolism
Identifying the specific enzymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. Cytochrome P450 (CYP) enzymes are major contributors to Phase I metabolism, while UDP-glucuronosyltransferases (UGTs) are key enzymes in Phase II conjugation reactions. nih.govuva.nlnih.govresearchgate.net
Studies to pinpoint enzyme involvement often utilize recombinant human CYP isoforms or chemical inhibitors of specific CYP enzymes in incubations with human liver microsomes. The results of such studies can indicate which CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are primarily responsible for the oxidative metabolism of the compound. uva.nlresearchgate.net Similarly, the role of UGTs in the potential glucuronidation of the primary amine or any hydroxylated metabolites can be investigated using liver microsomes supplemented with the necessary cofactors. nih.govuva.nlresearchgate.net
Table 2: Illustrative Contribution of Major CYP Isoforms to the Metabolism of this compound
| CYP Isoform | % Contribution to Metabolism |
| CYP3A4 | 45% |
| CYP2D6 | 30% |
| CYP2C9 | 15% |
| Other CYPs | 10% |
Note: The data presented in this table is illustrative and based on common metabolic pathways for amine-containing compounds.
Identification of Major Metabolic Pathways and Metabolite Structures
The biotransformation of this compound can proceed through several metabolic pathways. Phase I reactions may include oxidation, deamination, and hydroxylation of the chroman ring system. The methoxy group may undergo O-demethylation, and the primary amine is a likely site for oxidative deamination.
Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For a compound with a primary amine, N-glucuronidation is a plausible metabolic route.
The identification of major metabolite structures is accomplished using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro incubations. By comparing the mass spectra of the parent compound with those of its metabolites, the nature of the metabolic modifications can be elucidated.
Preclinical Pharmacokinetic Investigations in Animal Models
Following in vitro characterization, the pharmacokinetic properties of this compound are investigated in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism setting.
Absorption and Distribution Studies
Absorption studies determine the rate and extent to which this compound enters the systemic circulation following administration. These studies are often conducted in species such as rats and dogs. The compound's bioavailability is a key parameter derived from these studies, comparing the plasma concentration after oral administration to that after intravenous administration.
Distribution studies, often utilizing radiolabelled compounds, provide information on how the compound distributes into various tissues and organs throughout the body. pharmaron.com These studies can reveal if the compound has a propensity to accumulate in specific tissues, which can have implications for both efficacy and potential toxicity.
Clearance Mechanisms in Preclinical Species
Clearance is the measure of the rate at which a drug is removed from the body. It is a critical pharmacokinetic parameter that determines the dosing regimen. The total clearance of this compound is a sum of clearance by various organs, primarily the liver (hepatic clearance) and the kidneys (renal clearance).
Preclinical studies in animal models help to elucidate the primary mechanisms of clearance. eurofins.com By analyzing urine and feces for the parent compound and its metabolites, the relative contributions of renal and hepatic clearance can be determined. For instance, if a significant portion of the administered dose is recovered in the urine as unchanged parent drug, renal clearance is a major pathway. Conversely, if the majority of the dose is recovered as metabolites in the bile and feces, hepatic metabolism is the dominant clearance mechanism.
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rat
| Parameter | Value |
| Bioavailability (F%) | 65% |
| Volume of Distribution (Vd, L/kg) | 2.5 |
| Clearance (CL, mL/min/kg) | 15 |
| Elimination Half-Life (t½, h) | 4.2 |
Note: The data presented in this table is illustrative and represents typical pharmacokinetic values for a small molecule drug in a preclinical model.
In Vitro-In Vivo Correlation in Preclinical Clearance
The establishment of a reliable in vitro-in vivo correlation (IVIVC) is a critical step in the preclinical development of new chemical entities. It allows for the prediction of in vivo pharmacokinetic parameters from in vitro data, thereby streamlining the drug discovery process and reducing the reliance on animal studies. For the class of chromane-substituted amides, including this compound, a significant correlation between in vitro hepatocyte clearance and in vivo plasma clearance has been demonstrated in preclinical models. acs.org
In the effort to optimize the in vivo clearance of lead compounds, a common and effective strategy is to evaluate the relationship between in vitro and in vivo data. acs.org For a broad series of amide compounds derived from the linkage of 1-(2,2-difluorobenzo[d] acs.orgnih.govdioxol-5-yl)cyclopropanecarboxylic acid with various amines, including chromanyl amines, a reasonable correlation has been established. acs.org
This correlation was specifically observed between the unbound in vitro hepatocyte clearance and the unbound in vivo clearance in rat models. acs.org The strength of this correlation is quantified by a coefficient of determination (R²) of 0.798. acs.org This finding is significant as it provides a strong justification for utilizing in vitro hepatocyte clearance assays as a reliable surrogate for the optimization of in vivo clearance. acs.org Consequently, this IVIVC allows for more rapid and efficient screening and selection of compounds with desirable pharmacokinetic profiles.
Research into the structure-activity relationships of these chromane (B1220400) analogs has further highlighted the utility of this approach. It was found that specific substitutions on the chromane ring, such as a 6-methoxy group and a 7-fluoro group, not only maintained the desired biological potency but also led to an improvement in human hepatocyte clearance. acs.org This demonstrates the practical application of using in vitro systems to guide medicinal chemistry efforts toward compounds with enhanced in vivo properties.
The following table illustrates the established correlation for the broader class of chromanyl amines.
| Parameter | Description | Value | Significance in Preclinical Assessment |
| Correlation | In Vitro-In Vivo Correlation (IVIVC) of unbound clearance | Provides confidence in using in vitro models for predicting in vivo outcomes. | |
| Model System | Rat | A standard preclinical model for pharmacokinetic studies. | |
| In Vitro Metric | Unbound Hepatocyte Clearance | Measures the intrinsic ability of liver cells to eliminate a compound. | |
| In Vivo Metric | Unbound In Vivo Clearance | Represents the volume of blood cleared of the drug per unit of time in a living organism. | |
| Coefficient of Determination (R²) | 0.798 | Indicates a strong positive correlation between the in vitro and in vivo data. |
This established IVIVC is a cornerstone in the preclinical assessment of compounds like this compound, enabling a more informed and predictive approach to drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
